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molecular formula C16H35NO B8564035 16-Aminohexadecan-1-ol CAS No. 50602-69-2

16-Aminohexadecan-1-ol

Cat. No. B8564035
M. Wt: 257.45 g/mol
InChI Key: TUFMYAPMGACKSI-UHFFFAOYSA-N
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Patent
US05972943

Procedure details

In a mixed solvent of 75 ml of isopropyl ether and 25 ml of tetrahydrofuran was suspended 1.0 g of lithium aluminum hydride and to the suspension was added with stirring at room temperature 2.45 g of crystalline methyl 16-aminohexadecanoate and the mixture was stirred overnight. To the reaction solution were added successively 1 ml of water, 1 ml of a 10% aqueous solution of sodium hydroxide and 3 ml of water and the insolubles thus precipitated out were filtered off. The insolubles were extracted with a mixed solvent of chloroform and methanol. Then, the extract was combined with the filtrate and the mixture was distilled to afford the title compound as a colorless crystal.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
methyl 16-aminohexadecanoate
Quantity
2.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(C)C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][C:30](OC)=[O:31].[OH-].[Na+]>O.O1CCCC1>[NH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][OH:31] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
methyl 16-aminohexadecanoate
Quantity
2.45 g
Type
reactant
Smiles
NCCCCCCCCCCCCCCCC(=O)OC
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the suspension was added
CUSTOM
Type
CUSTOM
Details
the insolubles thus precipitated out
FILTRATION
Type
FILTRATION
Details
were filtered off
EXTRACTION
Type
EXTRACTION
Details
The insolubles were extracted with a mixed solvent of chloroform and methanol
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCCCCCCCCCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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